N-(4-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Anticancer Cytotoxicity Indole-oxadiazole

N-(4-Fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a synthetic small molecule (MF: C19H15FN4O2; MW: 350.35 g/mol) that integrates an indole core, a 5-methyl-1,3,4-oxadiazole ring, and a 4-fluorophenylacetamide side chain. The compound belongs to a series of indole-oxadiazole hybrid scaffolds that have been explored for their potential as kinase inhibitors and antimicrobial agents.

Molecular Formula C19H15FN4O2
Molecular Weight 350.353
CAS No. 923186-59-8
Cat. No. B2382018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
CAS923186-59-8
Molecular FormulaC19H15FN4O2
Molecular Weight350.353
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C19H15FN4O2/c1-12-22-23-19(26-12)17-10-13-4-2-3-5-16(13)24(17)11-18(25)21-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,21,25)
InChIKeyCNJKOJONMSPJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS 923186-59-8): Chemical Identity and Compound Class Overview


N-(4-Fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a synthetic small molecule (MF: C19H15FN4O2; MW: 350.35 g/mol) that integrates an indole core, a 5-methyl-1,3,4-oxadiazole ring, and a 4-fluorophenylacetamide side chain [1]. The compound belongs to a series of indole-oxadiazole hybrid scaffolds that have been explored for their potential as kinase inhibitors and antimicrobial agents . Its structural features—particularly the electron-withdrawing 4-fluorophenyl moiety and the methyl-substituted oxadiazole—confer balanced lipophilicity and hydrogen-bonding capability, making it a versatile candidate for medicinal chemistry and chemical biology applications.

Indole-oxadiazole hybrid scaffold for kinase inhibitor research
Reported cell-based antiproliferative activity supports cytotoxicity endpoint review
4-Fluorophenyl substitution enables metabolic stability profiling studies
Balanced lipophilicity and H-bond capacity suitable for SAR exploration

Why N-(4-Fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide Cannot Be Simply Replaced by In-Class Analogs


Although the indole-oxadiazole-acetamide scaffold is shared among multiple research compounds, subtle variations in the peripheral substituents—particularly the N-arylacetamide group—lead to significant differences in physicochemical properties and biological target engagement. For instance, the 4-fluorophenyl substituent in the target compound imparts distinct electronic and lipophilic characteristics compared to 4-methoxyphenyl (CAS 923216-07-3), 3-fluorophenyl (positional isomer), or p-tolyl analogs [1]. These differences affect metabolic stability, binding affinity, and selectivity profiles, rendering simple interchange between analogs unreliable for applications requiring reproducible structure-activity relationships.

N-Aryl Group 4-Fluorophenyl electronic and lipophilic profile may differ from 4-methoxyphenyl or p-tolyl analogs, altering target engagement and metabolic stability context.
Fluorine Position Para- vs. meta-fluorination may shift CYP450-mediated metabolism and binding; isomer-specific validation is required before interchange.
Data Coverage Quantitative cytotoxicity data are available only for the 4-fluoro derivative; SAR conclusions for uncharacterized analogs remain tentative.

Quantitative Differentiation of N-(4-Fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide Against Closest Analogs


Comparative Antiproliferative Potency Against Cancer Cell Lines

The target compound has been reported to exhibit an IC50 range of 10–30 µM against various cancer cell lines in vitro . This potency profile is consistent with the indole-oxadiazole hybrid class but distinguishes the 4-fluorophenyl derivative from the 4-methoxyphenyl analog (CAS 923216-07-3), for which no equivalent potency data have been publicly disclosed, suggesting the fluorinated analog offers a more characterized starting point for anticancer SAR exploration.

Antiproliferative Potency
Class-level inference
IC₅₀ 10–30 µM (various cancer cell lines)
Comparator: no reported IC₅₀ data
Reported cell-model response context; comparator lacks data for benchmark.
Cell lines not specified; target identification needed.
Anticancer Cytotoxicity Indole-oxadiazole

Positional Fluorination Impact on Metabolic Stability: 4-F vs. 3-F Analog

The 4-fluorophenyl moiety in the target compound is expected to enhance metabolic stability by blocking para-hydroxylation, a common Phase I metabolic pathway. This contrasts with the 3-fluorophenyl positional isomer (CAS not assigned; benchchem listing), where the fluorine atom is less effective at preventing aromatic oxidation . While direct experimental stability data (e.g., intrinsic clearance in hepatocytes) have not been published for either compound, the well-established effect of para-fluorination on metabolic stability provides a class-level inference favoring the 4-fluoro derivative [1].

Metabolic Stability Prediction
Class-level inference
4-F substitution predicted to reduce para-hydroxylation; 3-F isomer may retain oxidation sites.
Class-level metabolic stability inference; requires experimental clearance data.
No intrinsic clearance values available; in silico rationale only.
Metabolic stability Fluorine substitution Drug metabolism

Lipophilicity Modulation by N-Aryl Substituent: 4-Fluorophenyl vs. p-Tolyl

The 4-fluorophenyl group in the target compound introduces a moderate electron-withdrawing effect and slightly increased lipophilicity compared to non-halogenated aryl analogs such as p-tolyl (2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide; CAS 923166-16-9). While no experimental logP values are available for either compound, the calculated logP for the 4-fluorophenyl derivative (cLogP ≈ 3.5–4.0) is predicted to be approximately 0.5–0.8 units higher than the p-tolyl analog, based on fragment-based estimation [1]. This modulation can influence membrane permeability and off-target binding.

Lipophilicity Modulation
Supporting evidence
cLogP ≈ 3.5–4.0 (4-F)
vs. 3.0–3.5 (p-tolyl)
Δ ≈ +0.5 to +0.8
May influence membrane permeability and off-target binding context; in silico only.
Fragment-based estimation; experimental logP required.
Lipophilicity logP Drug-likeness

Recommended Application Scenarios for N-(4-Fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide


Kinase Inhibitor Screening Libraries for Oncology

The reported antiproliferative activity (IC50 10–30 µM) against cancer cell lines positions this compound as a suitable entry for focused kinase inhibitor screening cascades. Its 4-fluorophenyl substituent is a privileged motif in ATP-competitive kinase inhibitors, and the indole-oxadiazole scaffold has been explored in multiple kinase programs [1]. This makes the compound a valuable tool for hit-finding campaigns targeting kinases involved in cancer progression.

Metabolic Stability Profiling and Fluorine Scan Studies

The 4-fluorophenyl group makes this compound an ideal reference point for fluorine scan studies aimed at comparing metabolic stability, CYP450 inhibition, and plasma protein binding across positional isomers. Its use in head-to-head experiments with 3-fluorophenyl and 2-fluorophenyl analogs can provide critical SAR data for lead optimization in drug discovery programs [1].

Chemical Biology Probe for Target Engagement Studies

With its balanced lipophilicity and hydrogen-bonding capacity, the 4-fluorophenyl derivative is well suited as a chemical biology probe for target identification and validation. The fluorine atom enables potential ¹⁸F-radiolabeling for PET imaging or ¹⁹F NMR studies, expanding its utility beyond simple biological testing [1].

Application
Selection Property
Validation Focus
Kinase inhibitor screening studies
Reported cell-based antiproliferative profile
Target engagement and kinase panel profiling
Fluorine-substitution metabolic profiling
4-Fluoro vs. positional isomer context
CYP450 metabolism and plasma stability endpoints
Chemical biology probe development
Fluorine tag for ¹⁹F NMR or radiolabeling
Probe characterization and target identification studies
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